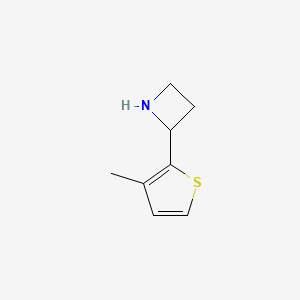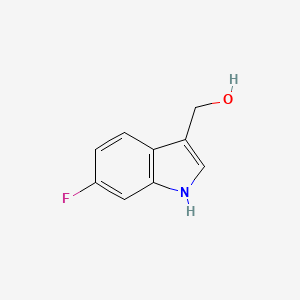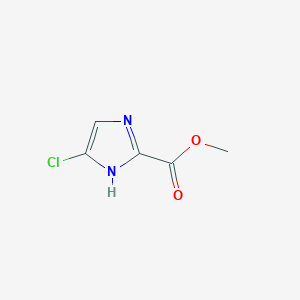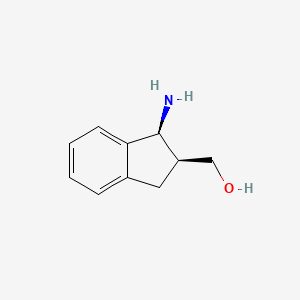
2-(3-Methylthiophen-2-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylthiophen-2-yl)azetidine is a heterocyclic compound that features both a thiophene ring and an azetidine ring The thiophene ring is a five-membered aromatic ring containing sulfur, while the azetidine ring is a four-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(3-Methylthiophen-2-yl)azetidine, can be achieved through various methods. . This reaction proceeds under photochemical conditions to form the azetidine ring. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production methods for azetidines often involve the use of prefunctionalized starting materials and multistep sequences. The aza Paternò–Büchi reaction is particularly efficient for industrial applications due to its high regio- and stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylthiophen-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-(3-Methylthiophen-2-yl)azetidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-Methylthiophen-2-yl)azetidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry.
Azetidine Derivatives: Compounds such as 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride share the azetidine ring and are studied for their neuroprotective effects.
Uniqueness
2-(3-Methylthiophen-2-yl)azetidine is unique due to the combination of the thiophene and azetidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
777887-41-9 |
|---|---|
Molekularformel |
C8H11NS |
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
2-(3-methylthiophen-2-yl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-6-3-5-10-8(6)7-2-4-9-7/h3,5,7,9H,2,4H2,1H3 |
InChI-Schlüssel |
NRWFHXKAQUTSDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C2CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11920040.png)
![7H-Indeno[5,6-b]furan](/img/structure/B11920046.png)
![8-Thia-1,2-diazaspiro[4.5]decane](/img/structure/B11920048.png)

![2h-Isoxazolo[3,4,5-de]isoquinoline](/img/structure/B11920056.png)

![(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11920068.png)

![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)



![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)
